molecular formula C9H8ClFN2 B13037729 (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

Cat. No.: B13037729
M. Wt: 198.62 g/mol
InChI Key: HOCRXDZCJNTSOQ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1) is a chiral nitrile-containing compound with a molecular formula of C₉H₈ClF N₂ and a molecular weight of 198.62 g/mol . It features a stereospecific (3S)-amino group and a 4-chloro-2-fluorophenyl substituent attached to a propanenitrile backbone.

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8ClFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

HOCRXDZCJNTSOQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-fluoroaniline with acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs with similar backbones but differing substituents:

Table 1: Key Properties of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile and Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 1213518-58-1 C₉H₈ClF N₂ 198.62 4-chloro-2-fluorophenyl Chiral amino group; discontinued
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile 42379-52-2 C₁₀H₈F₄N₂ 232.18 3-fluoro-4-(trifluoromethyl)phenyl Enhanced lipophilicity due to trifluoromethyl group
4-{[(2R,3S,4R,5S)-4-(4-chloro-2-fluorophenyl)-3-(3-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino}-3-methoxybenzoic acid N/A C₃₄H₃₂Cl₂F₂N₂O₄ 685.54 Multiple halogenated aryl groups; pyrrolidine core Designed for improved bioavailability via solid dispersions

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Effects : The 4-chloro-2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas the 3-fluoro-4-(trifluoromethyl)phenyl group in 42379-52-2 introduces stronger electron-withdrawing and steric bulk, which may influence metabolic stability .

Notes

  • The target compound’s discontinued status limits experimental access, urging reliance on analogs for ongoing research .
  • Comparative data on biological activity or crystallographic details (e.g., via SHELX software ) are absent in the evidence, necessitating further studies.

Biological Activity

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile, with the CAS number 1213518-58-1, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₈ClFN₂
Molecular Weight198.62 g/mol
CAS Number1213518-58-1

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that include starting materials such as malonitrile and various aromatic aldehydes. These reactions are often catalyzed by specific agents to enhance yield and selectivity. For instance, a study highlighted a pseudo-four-component reaction that yielded related compounds with significant biological activity .

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial effects. In particular, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, one study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) ranging from 12.4 to 16.5 µM against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound class. Some synthesized analogs have been reported to surpass the anti-inflammatory activity of curcumin in specific assays, indicating a promising therapeutic profile for inflammatory conditions .

3. Antifibrotic Properties

Compounds derived from similar synthetic routes have also been identified as potential antifibrotic agents. They demonstrated inhibitory activity in liver fibrosis models by affecting the activation of hepatic stellate cells at concentrations as low as 10 µM . This suggests a possible application in treating liver-related disorders.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comparative study, several analogs of this compound were tested for their antibacterial properties using the disc diffusion method against standard bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Screening
A series of compounds including this compound were evaluated in vitro for their anti-inflammatory effects using cytokine release assays. The findings revealed that these compounds could effectively reduce pro-inflammatory cytokines, suggesting their potential in managing inflammatory diseases .

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